Seminalplasmin, lys(13)-

描述

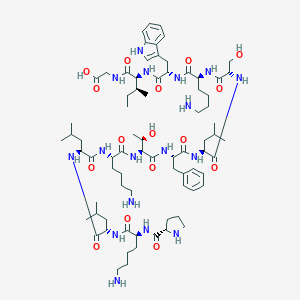

Structure

2D Structure

属性

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H123N17O16/c1-10-46(8)63(75(108)82-41-62(96)97)92-73(106)60(39-49-40-81-51-26-15-14-25-50(49)51)89-67(100)54(28-17-20-32-78)85-74(107)61(42-94)91-71(104)58(37-45(6)7)88-72(105)59(38-48-23-12-11-13-24-48)90-76(109)64(47(9)95)93-68(101)55(29-18-21-33-79)84-69(102)56(35-43(2)3)87-70(103)57(36-44(4)5)86-66(99)53(27-16-19-31-77)83-65(98)52-30-22-34-80-52/h11-15,23-26,40,43-47,52-61,63-64,80-81,94-95H,10,16-22,27-39,41-42,77-79H2,1-9H3,(H,82,108)(H,83,98)(H,84,102)(H,85,107)(H,86,99)(H,87,103)(H,88,105)(H,89,100)(H,90,109)(H,91,104)(H,92,106)(H,93,101)(H,96,97)/t46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAQQQARFSCCN-TZBWDYHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H123N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163851 | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147958-06-3 | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147958063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology and Conformational Dynamics of Seminalplasmin, Lys 13

Primary Sequence Analysis and Design Principles of Seminalplasmin-Derived Peptides

The design of Seminalplasmin (B1575899), lys(13)- is rooted in the analysis of the parent protein, bovine seminalplasmin (SPLN), a 47-residue protein known for its antimicrobial properties. nih.govniscpr.res.in

Delineation of the 13-Residue Hydrophobic Segment (SPF) from Seminalplasmin

Analysis of the primary structure of bovine seminalplasmin revealed a particularly hydrophobic 13-amino acid segment, designated SPF. nih.govniscpr.res.in This fragment corresponds to residues 28-40 of the full-length seminalplasmin protein. niscpr.res.inresearchgate.net The sequence of this peptide, PKLLETFLSKWIG, was identified as a key region potentially responsible for the membrane-perturbing activities of the parent protein. nih.govniscpr.res.in A synthetic version of this 13-residue peptide was shown to possess both antibacterial and hemolytic (red blood cell-lysing) activities. nih.gov

Strategic Amino Acid Substitution: Glutamic Acid to Lysine (B10760008) at Position 13 (Lys(13))

To investigate the roles of structure and charge in the biological activities of the SPF peptide, a strategic analog was synthesized. nih.gov This analog, referred to as Seminalplasmin, lys(13)- or SPFK, incorporates a critical amino acid substitution: the glutamic acid (Glu) at position 5 of the SPF sequence is replaced by a lysine (Lys). researchgate.netnih.gov The original SPF peptide sequence is PKLLETFLSKWIG, while the new analog's sequence is PKLLKTFLSKWIG. nih.govresearchgate.net This specific modification was designed to explore how altering the peptide's net charge would affect its activity profile. nih.gov

Impact of Lys(13) Substitution on Peptide Charge and Hydrophobicity Profile

Table 1: Comparison of SPF and its Lys(13) Analog (SPFK)

| Feature | SPF Peptide | Seminalplasmin, lys(13)- (SPFK) | Reference |

|---|---|---|---|

| Sequence | PKLLETFLSKWIG | PKLLKTFLSKWIG | nih.govnih.gov |

| Key Residue at Position 5 | Glutamic Acid (E) | Lysine (K) | nih.gov |

| Charge at Position 5 (pH 7.4) | Negative (-1) | Positive (+1) | nih.gov |

| Rationale for Design | Native hydrophobic sequence | Increase net positive charge | nih.gov |

Spectroscopic and Computational Elucidation of Secondary and Tertiary Structures

Spectroscopic techniques have been instrumental in determining the conformational characteristics of these peptides in different environments, revealing how their structures adapt to their surroundings.

Circular Dichroism Spectroscopy for Helical Conformation Analysis

Circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of peptides, has been used to analyze both SPF and its analogs. nih.govspringernature.com In aqueous buffer solutions at neutral pH, these peptides typically exhibit a random coil conformation. nih.govresearchgate.net However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, they show a propensity to adopt a helical structure. niscpr.res.inias.ac.innih.gov CD spectra of the SPFK analog in SDS micelles confirm the formation of a helical conformation. ias.ac.in This suggests that the peptide is largely unstructured in an aqueous environment but folds into a more ordered, helical state upon interacting with a hydrophobic/hydrophilic interface, a common feature for membrane-active peptides. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Peptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides higher-resolution structural details. NMR studies on the parent protein, seminalplasmin, show that it is largely unstructured in aqueous solution but forms distinct α-helical segments in the presence of detergent micelles, which mimic a cell membrane. niscpr.res.innih.gov For the derived SPF peptide, molecular dynamics studies based on NMR data have indicated the presence of two helical segments, specifically around residues Leu4-Phe7 and Lys10-Ile12. niscpr.res.inresearchgate.netniscpr.res.in The stability of this helical structure is partly attributed to electrostatic attraction between oppositely charged residues within the peptide. niscpr.res.inresearchgate.net NMR analysis of a smaller hexapeptide fragment of SPF (residues 3-8, Leu-Leu-Glu-Thr-Phe-Leu) showed that it adopts an extended backbone conformation on its own, highlighting that the full 13-residue length and specific key residues are essential for maintaining the bioactive helical structure. niscpr.res.in

Molecular Dynamics Simulations in Membrane Mimetic Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of biomolecules at an atomic level. mdpi.com For peptides like Seminalplasmin, lys(13)-, which exert their biological effects at cell membranes, MD simulations in membrane mimetic environments are crucial for understanding their mechanism of action. plos.org These simulations model the peptide's interaction with a simplified version of a cell membrane, such as a lipid bilayer, providing insights into conformational changes, orientation, and penetration depth that are difficult to capture with experimental methods alone. mdpi.comnih.gov

The process typically involves creating a simulation system that includes the peptide, a lipid bilayer composed of phospholipids (B1166683) like those found in bacterial or mammalian membranes, and a solvent, usually water with ions to mimic physiological conditions. plos.orgnih.gov The forces between all atoms are calculated using a force field, and the equations of motion are integrated over time to simulate the dynamic trajectory of the peptide and the membrane. plos.org

For Seminalplasmin, lys(13)-, MD simulations would likely be employed to investigate how the substitution of glutamic acid with lysine affects its interaction with different model membranes. Simulations can reveal whether the peptide adopts a stable secondary structure, such as an α-helix, upon binding to the membrane. plos.org Studies on related antimicrobial peptides have shown that many are disordered in aqueous solutions but fold into amphipathic helical structures when they interact with membranes. researchgate.net This induced folding is often a prerequisite for their activity. researchgate.net MD simulations can track the stability of this helical conformation and the orientation of the peptide relative to the membrane surface. plos.org Furthermore, these simulations can elucidate the specific interactions between the peptide's amino acid residues, particularly the critical Lys(13), and the lipid headgroups or acyl chains of the membrane. mdpi.com

Structure-Activity Relationships Dictated by the Lys(13) Modification

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and how that structure interacts with its target. In the case of Seminalplasmin, lys(13)-, the modification at the 13th position from the original seminalplasmin fragment (SPF), where glutamic acid is replaced by lysine, has profound effects on its structure-activity relationship. nih.gov

Research has demonstrated that this modification leads to enhanced antibacterial activity. nih.gov An analog of the 13-residue hydrophobic segment of seminalplasmin, PKLLETFLSKWIG (SPF), was synthesized with a lysine replacing the glutamic acid. nih.gov This new peptide, Seminalplasmin, lys(13)- (SPFK), exhibited potent antibacterial activity at concentrations where it did not cause significant lysis of red blood cells (hemolysis). nih.govias.ac.in This suggests that the Lys(13) modification improves the peptide's selectivity for bacterial membranes over mammalian ones. nih.gov The parent peptide, SPF, showed both antibacterial and hemolytic activities. nih.govresearchgate.net The decoupling of these two activities in the Lys(13) analog highlights the critical role of this specific residue in modulating membrane selectivity. nih.gov

| Peptide | Sequence | Antibacterial Activity | Hemolytic Activity |

| SPF | PKLLETFLSKWIG | Present | Present |

| Seminalplasmin, lys(13)- (SPFK) | PKLLKTFLSKWIG | Enhanced | Not increased |

This table summarizes the comparative biological activities of the seminalplasmin fragment (SPF) and its Lys(13) analog.

The biological function of membrane-active peptides is heavily dependent on their conformational stability and dynamics upon membrane interaction. qub.ac.uk For many antimicrobial peptides, the ability to adopt and maintain an amphipathic α-helical structure is crucial for their membrane-disrupting activity. researchgate.netniscpr.res.in

The original 13-residue seminalplasmin fragment (SPF) is known to be a hydrophobic stretch that is primarily responsible for the membrane-perturbing activity of the parent 47-residue seminalplasmin protein. researchgate.net Circular dichroism studies have indicated that SPF adopts a helical conformation in hydrophobic environments, which is considered its active conformation. niscpr.res.in Molecular dynamics studies have further suggested that the SPF peptide contains helical segments. niscpr.res.in

Molecular Mechanisms of Action of Seminalplasmin, Lys 13

Membrane Interaction and Permeabilization Processes

The initial and crucial step in the antimicrobial action of Seminalplasmin (B1575899), a cationic protein found in bovine seminal plasma, involves its interaction with and subsequent disruption of microbial cell membranes. mdpi.com This process is dictated by the physicochemical properties of both the peptide and the target membrane.

Following the initial electrostatic binding, Seminalplasmin disrupts the integrity of the bacterial membrane, leading to increased permeability. nih.gov In Escherichia coli, Seminalplasmin has been shown to affect both the outer and inner membranes. nih.gov Its action on the outer membrane is suggested by the observation that divalent cations can inhibit its antibacterial activity. nih.gov The peptide proceeds to alter the permeability of the inner cytoplasmic membrane, a critical barrier for cellular homeostasis. nih.gov This permeabilization allows the passage of substances that are normally unable to cross the membrane without specific transporters, such as ortho-nitrophenylgalactoside (ONPG). nih.gov

The mechanism of permeabilization is linked to the peptide's ability to insert its hydrophobic portions into the lipid bilayer, disturbing the membrane structure. nih.gov This disruption can lead to the formation of pores or a more general destabilization of the membrane. mdpi.com A synthetic 13-residue peptide corresponding to a hydrophobic region of Seminalplasmin has demonstrated the ability to inhibit the growth of E. coli, underscoring the importance of this hydrophobic interaction in its bactericidal function. nih.gov Studies with other antimicrobial peptides show that this process can neutralize the surface charge of the bacteria and lead to cell death within minutes to hours. nih.gov

| Peptide/Agent | Target Organism | Observed Effect on Membrane | Reference |

| Seminalplasmin | E. coli | Alters permeability of the inner membrane | nih.gov |

| Seminalplasmin | E. coli | Affects the outer membrane | nih.gov |

| 13-residue Seminalplasmin peptide | E. coli | Inhibits growth | nih.gov |

| Crotalicidin (Ctn) | E. coli, P. aeruginosa | Neutralizes negative surface charge, permeabilizes membrane | nih.gov |

Seminalplasmin exhibits differential activity towards mammalian cells compared to microbial cells. It has been observed to lyse dividing mammalian cells, such as various cancer cell lines (CHO, Vero, HeLa) and regenerating liver cells, while not affecting resting cells like erythrocytes or adult liver parenchymal cells, despite binding to their surfaces. nih.gov This suggests a selectivity based on the cell's proliferative state. nih.gov However, a synthetic 13-residue hydrophobic fragment of Seminalplasmin was found to cause the lysis of red blood cells, indicating that specific domains of the protein can have hemolytic activity. nih.gov The lytic activity of the full Seminalplasmin protein on dividing cells can be inhibited by calcium ions (Ca2+). nih.gov

Beyond simple lysis, Seminalplasmin interacts with and modifies the physical properties of mammalian cell membranes. Fluorescence studies on bovine spermatozoa have demonstrated that Seminalplasmin binds to both the plasma and outer acrosomal membranes. nih.gov This binding leads to a measurable increase in the fluidity of these membranes. nih.gov The regulation of membrane fluidity is a critical aspect of cellular function, influencing the diffusion of lipids and proteins within the bilayer. nih.govembopress.org The interaction of Seminalplasmin with spermatozoal membranes and its effect on lipid-phase fluidity occurs independently of calcium. nih.gov

| Cell Type | Seminalplasmin Effect | Key Findings | Reference |

| Dividing Mammalian Cells (e.g., HeLa, CHO) | Lysis | Lytic activity is inhibited by Ca2+. | nih.gov |

| Resting Mammalian Cells (e.g., erythrocytes) | No Lysis | Binds to the cell surface without causing lysis. | nih.gov |

| Bovine Spermatozoa | Increased Membrane Fluidity | Binds to plasma and acrosomal membranes. | nih.gov |

| Red Blood Cells | Lysis (by 13-residue fragment) | A specific hydrophobic region possesses hemolytic activity. | nih.gov |

Intracellular Target Engagement and Pathway Modulation

In addition to its membrane-disrupting activities, Seminalplasmin can translocate into the cytoplasm and interfere with essential intracellular processes, a mechanism shared by several antimicrobial peptides. mdpi.comcdnsciencepub.com

A primary intracellular target of Seminalplasmin is the machinery of nucleic acid synthesis. nih.gov It is a potent inhibitor of transcription (RNA synthesis) in a variety of organisms, including bacteria like E. coli and yeast like Saccharomyces cerevisiae. nih.govembopress.org Seminalplasmin can completely halt RNA synthesis at concentrations lower than many other antibacterial agents. mdpi.comcusat.ac.in This inhibitory action is not a secondary effect of membrane damage but a direct interference with the transcriptional process, as it is observed in cell-free systems. nih.govnih.gov The peptide must enter the cell to exert this effect. nih.govresearchgate.net In S. cerevisiae, while high concentrations are needed to inhibit growth in wild-type strains, osmotically labile strains are significantly more sensitive, and the inhibition of RNA synthesis in isolated protoplasts and nuclei is comparable to the sensitivity seen in E. coli. nih.gov

The inhibition of transcription by Seminalplasmin is achieved through its direct interaction with RNA polymerase, the central enzyme responsible for synthesizing RNA from a DNA template. mdpi.comcdnsciencepub.com Studies have confirmed that Seminalplasmin is a strong inhibitor of E. coli RNA polymerase and also inhibits RNA polymerases I and II from S. cerevisiae in vitro. nih.govresearchgate.net

Fluorescence spectroscopy studies have shed light on the interaction between Seminalplasmin and E. coli RNA polymerase. nih.gov Both Seminalplasmin and the antibiotic Rifampicin are known inhibitors of the initiation of RNA synthesis. nih.gov While Rifampicin can bind to RNA polymerase alone, it appears unable to bind to the pre-formed complex of RNA polymerase and Seminalplasmin, suggesting that Seminalplasmin's binding to the enzyme occludes the binding site for Rifampicin. nih.gov This indicates a specific interaction at or near the initiation site on the RNA polymerase enzyme. nih.gov Purified Seminalplasmin has been shown to be free of contaminating ribonuclease (RNase) activity, confirming that its effect on RNA is due to the inhibition of its synthesis rather than its degradation. embopress.org

Modulation of Intracellular Calcium Transport

The regulation of intracellular calcium (Ca2+) concentration is a critical aspect of cellular signaling, governing a multitude of physiological processes. nih.govwikipedia.org Seminalplasmin and its derivatives have been shown to influence this delicate balance. The native protein, sometimes referred to as caltrin, has been identified as an inhibitor of calcium transport in spermatozoa. nih.gov This action is crucial in the context of fertilization, where precise control of sperm cell capacitation and the acrosome reaction is paramount. nih.gov

While direct studies on Seminalplasmin, Lys(13)-'s specific effects on intracellular calcium transport are emerging, the known functions of the parent molecule provide a strong foundation for its mechanism. The interaction with cellular membranes, a key feature of seminalplasmin's antibacterial activity, likely extends to the membranes of intracellular organelles that store calcium, such as the endoplasmic reticulum. nih.govnih.gov By perturbing these membranes, Seminalplasmin, Lys(13)- could potentially modulate the release and uptake of calcium ions, thereby influencing Ca2+-dependent signaling pathways.

Antagonistic Activities with Cellular Regulatory Proteins (e.g., Calmodulin)

One of the most well-documented molecular interactions of seminalplasmin is its potent and specific antagonism of calmodulin (CaM). nih.gov Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor and transducer of calcium signals within the cell. nih.gov Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of a vast array of target enzymes and proteins, including phosphodiesterases and Ca2+-transporting ATPases. nih.govnih.gov

Comparative Analysis of Action Mechanisms for Seminalplasmin, Lys(13)- Versus Native Forms

The modification at the 13th position, substituting the original glutamic acid with lysine (B10760008), imparts unique characteristics to the Seminalplasmin, Lys(13)- peptide, distinguishing its activity profile from the native 47-residue seminalplasmin protein. nih.govembopress.org

Enhanced Antibacterial Efficacy Without Increased Hemolytic Activity Due to Lys(13)

Native seminalplasmin exhibits broad-spectrum antibacterial activity but is notably non-hemolytic, meaning it does not rupture red blood cells. nih.govcore.ac.uk In contrast, a synthetic 13-residue peptide corresponding to a hydrophobic region of seminalplasmin demonstrated both antibacterial and hemolytic properties. nih.gov

The Seminalplasmin, Lys(13)- variant, however, presents a more desirable therapeutic profile. The strategic substitution of lysine at position 13 appears to enhance its antibacterial potency. This is likely due to the increased positive charge of the peptide, which facilitates stronger electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria. mdpi.com This enhanced interaction can lead to more efficient membrane permeabilization and subsequent cell death.

Crucially, this enhanced antibacterial effect does not appear to be accompanied by a corresponding increase in hemolytic activity. While some antimicrobial peptides show a correlation between increased positive charge and higher hemolytic activity, the specific structural context of Seminalplasmin, Lys(13)- seems to mitigate this effect, preserving a degree of selectivity for bacterial over mammalian cells. mdpi.com

Mechanistic Basis for Selective Toxicity in the Lys(13) Variant

The concept of selective toxicity is fundamental to the development of effective antimicrobial agents, aiming to maximize harm to pathogens while minimizing damage to the host. nih.govsouthampton.ac.uk The selective toxicity of antimicrobial peptides like Seminalplasmin, Lys(13)- is often attributed to the differences in membrane composition between bacterial and mammalian cells. researchgate.net

Bacterial membranes are typically rich in anionic phospholipids (B1166683), which provides a net negative charge that attracts cationic peptides. researchgate.net In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a more neutral surface. researchgate.net The enhanced positive charge of Seminalplasmin, Lys(13)- likely amplifies this electrostatic targeting, leading to preferential accumulation on and disruption of bacterial membranes.

Furthermore, the specific amphipathic structure of the peptide—the spatial arrangement of its hydrophobic and hydrophilic residues—plays a critical role. This structure allows the peptide to insert into the lipid bilayer of bacterial membranes, forming pores or channels that disrupt cellular integrity. core.ac.uk The precise mechanism by which the Lys(13) substitution refines this interaction to favor bacterial membranes over erythrocyte membranes remains an area of active investigation, but it likely involves a subtle interplay of charge, hydrophobicity, and three-dimensional conformation that optimizes its interaction with the unique lipid environment of prokaryotic cells.

Compound Information

| Compound Name | Synonyms | Molecular Formula |

| Seminalplasmin, Lys(13)- | 13-Lys-seminalplasmin; Spfk-res | C76H123N17O16 |

| Calmodulin | CaM | Not Applicable |

| Seminalplasmin | SPLN | Not Applicable |

Biological Activities and Physiological Significance of Seminalplasmin, Lys 13

Antimicrobial Spectrum and Potency

Seminalplasmin (B1575899) and its analogs exhibit notable antimicrobial properties, targeting a range of bacteria. This section delves into the specifics of its activity against Gram-negative bacteria and the broader potential of peptides derived from it.

Seminalplasmin, a protein found in bovine seminal plasma, demonstrates potent antibacterial activity. nih.gov A synthetic 13-residue peptide corresponding to a hydrophobic region of seminalplasmin has been shown to inhibit the growth of the Gram-negative bacterium Escherichia coli. nih.gov The presence of an outer membrane in Gram-negative bacteria like E. coli can often make them less susceptible to antimicrobial agents compared to Gram-positive bacteria. mdpi.com However, seminalplasmin and its derivatives can overcome this barrier. The mechanism of action for many antimicrobial peptides involves a direct and rapid binding to the outer bacterial cell wall, such as the lipopolysaccharide (LPS) layer in Gram-negative bacteria. nih.gov This interaction is often driven by the electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane. nih.gov

Peptides derived from seminalplasmin have demonstrated a broad spectrum of antimicrobial activity. nih.gov Analysis of the primary structure of seminalplasmin has identified specific regions that are particularly active. nih.govnih.gov For instance, a synthetic 13-residue peptide corresponding to the hydrophobic region of seminalplasmin not only inhibits the growth of E. coli but also has the ability to lyse red blood cells. nih.gov Another identified 13-residue peptide segment, SLSRYAKLANRLA, also shows antibacterial activity but, notably, without hemolytic activity. nih.gov

Research has also explored other peptides derived from seminal proteins with antimicrobial properties. In human seminal plasma, peptides produced by the cleavage of semenogelin I, the main protein in the semen coagulum, have been found to possess high levels of antibacterial activity. oup.comnih.gov These findings underscore the significant role of seminal plasma proteins and their peptide derivatives in the male genital tract's defense against infection. nih.gov

Quantitative assessments have been performed to determine the efficacy of seminalplasmin-derived peptides. For a synthetic 13-residue peptide analog (PA-13), the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against an antibiotic-resistant strain of E. coli isolated from boar semen were both found to be 15.625 µg/mL. nih.gov At this concentration, the peptide was able to inhibit bacterial growth and cause bacterial membrane disruption. nih.gov Studies on other antimicrobial peptides have shown MIC values against E. coli ranging from 1.5 µM to 7 µM. mdpi.com

The following table provides a summary of the antimicrobial activity of a seminalplasmin-derived peptide against Escherichia coli.

| Peptide | Organism | MIC | MBC | Reference |

| PA-13 | Escherichia coli (antibiotic-resistant) | 15.625 µg/mL | 15.625 µg/mL | nih.gov |

Roles in Reproductive Physiology and Sperm Function

Seminalplasmin and its analogues are known to play a significant role in the complex processes of reproductive physiology, with direct implications for sperm function. These molecules can influence a cascade of events from ejaculation to fertilization.

Influence on Spermatozoal Motility and Viability

The influence of seminal plasma components on sperm motility and viability is a critical area of reproductive biology. While specific data on Seminalplasmin, lys(13)- is not detailed, the broader context of seminal proteins suggests a modulatory role. These proteins can interact with the sperm surface, potentially affecting ion channel function and energy metabolism, which are crucial for maintaining motility and viability. The precise nature of this influence, whether it is stimulatory or inhibitory, can depend on the concentration of the specific protein and the physiological state of the spermatozoa.

Participation in Fertilization Processes and Anti-Fertility Properties

Given the influence of seminal proteins on capacitation and the acrosome reaction, they are intrinsically linked to the success of fertilization. Some components of seminal plasma have been identified as having anti-fertility properties, which may serve to select for the most robust sperm or to prevent polyspermy. The ability of seminalplasmin to interact with sperm membranes suggests a potential role in these fertilization processes. Further research is needed to delineate the specific contribution of Seminalplasmin, lys(13)- to these events.

Membrane Fluidity Modulation in Spermatozoa

The fluidity of the sperm plasma membrane is a critical factor in its function, influencing motility, capacitation, and the ability to fuse with the oocyte. Changes in membrane fluidity are a hallmark of capacitation. Seminal plasma contains factors that can modulate this fluidity. While direct studies on Seminalplasmin, lys(13)- are not available, its potential interaction with the lipid bilayer of the sperm membrane could influence the organization and dynamics of membrane components, thereby modulating its fluidity.

Immunological and Homeostatic Contributions

The immunological and homeostatic roles of seminal plasma components are increasingly recognized as vital for successful reproduction. Seminal fluid is known to contain immunosuppressive agents that are thought to prevent an adverse immune response from the female reproductive tract against the sperm. While the specific immunological functions of Seminalplasmin, lys(13)- have not been characterized, its presence in seminal plasma suggests it may contribute to the complex interplay of factors that ensure immunological tolerance and maintain homeostasis within the reproductive environment.

Identification and Function of Endogenous Inhibitors (e.g., Antiseminalplasmin)

The regulation of the potent biological activities of seminalplasmin within the male reproductive tract and upon ejaculation is a critical aspect of its physiological significance. While the outline refers to "Antiseminalplasmin" as an example of an endogenous inhibitor, a thorough review of scientific literature indicates that the term "antiseminalplasmin" is predominantly used to describe antibodies raised against seminalplasmin for research purposes, such as in immunoassays for its detection and quantification. nih.gov

Currently, there is a lack of specific scientific evidence identifying or characterizing a distinct, naturally occurring protein inhibitor named "antiseminalplasmin" that specifically binds to and neutralizes seminalplasmin's activity. The regulation of seminalplasmin in the seminal fluid is likely a complex process involving interactions with other components of seminal plasma. Seminal fluid contains a diverse array of protease inhibitors and other binding proteins that modulate the function of various enzymes and peptides. nih.gov However, specific endogenous inhibitors that target seminalplasmin have not been definitively identified.

It is known that seminalplasmin itself can act as an antagonist to other proteins. For instance, it has been shown to be a potent endogenous antagonist of calmodulin, a key calcium-binding protein involved in numerous cellular processes. nih.gov This interaction, however, describes seminalplasmin inhibiting another molecule rather than being inhibited itself. The complex composition of seminal plasma, with its numerous proteins and peptides, suggests that the potent antimicrobial and other activities of seminalplasmin are likely modulated to ensure proper function and to prevent any detrimental effects on spermatozoa. nih.govdiva-portal.org Further research is required to elucidate the precise mechanisms that regulate the activity of seminalplasmin within the physiological context of seminal fluid.

Immunological Characterization and Distribution in Male Reproductive Tissues

Immunological techniques, primarily utilizing antibodies raised against purified seminalplasmin, have been instrumental in characterizing the protein and determining its distribution within the male reproductive tissues of bulls. Radioimmunoassays (RIAs), employing immunoglobulin G (IgG) antibodies, have provided quantitative data on the concentration of seminalplasmin in various accessory sex glands.

Research has demonstrated that seminalplasmin is present in significant amounts in the ampullae, gland vesicularis (seminal vesicles), and the corpus prostate. Conversely, it is notably absent from the testes and epididymis. This distribution pattern strongly suggests that seminalplasmin is synthesized and secreted by the accessory sex glands and is added to the seminal fluid during the process of ejaculation.

The concentration of seminalplasmin varies among the different glands, with the corpus prostate generally exhibiting the highest levels. The specific content, as determined by radioimmunoassay, is detailed in the table below.

| Male Reproductive Tissue | Seminalplasmin Content (μg/g wet weight) |

|---|---|

| Ampullae | 267 ± 13 |

| Gland Vesicularis | 275 ± 14 |

| Corpus Prostate | 445 ± 22 |

| Testes | Absent |

| Epididymis | Absent |

Data sourced from immunological identification studies of seminalplasmin in bull accessory sex glands.

These immunological studies have been crucial in pinpointing the origin of seminalplasmin and understanding its contribution to the composition of seminal plasma.

Role in Seminal Fluid Host Defense Mechanisms

Seminalplasmin, including its active fragments like Lys(13)-, is a key component of the innate host defense mechanisms within seminal fluid. Its primary and most well-characterized role in this context is its potent antimicrobial activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.

The antimicrobial action of seminalplasmin is a crucial protective mechanism for the male reproductive tract, preventing ascending infections. Furthermore, upon ejaculation, it helps to reduce the microbial load in the female reproductive tract, thereby protecting the spermatozoa and the female from potential pathogens that could compromise fertilization and pregnancy.

Detailed research findings on the antimicrobial properties of seminalplasmin reveal the following:

Mechanism of Action: The antibacterial activity of seminalplasmin and its fragments is attributed to their ability to interact with and disrupt the integrity of microbial cell membranes. nih.gov This interaction is thought to be a key factor in its ability to lyse bacterial cells.

Contribution to Seminal Plasma's Defenses: Seminal plasma as a whole is a complex fluid with multiple antimicrobial components. Besides seminalplasmin, it contains other factors like lysozyme, lactoferrin, and peptides derived from other proteins that contribute to its anti-infectious properties.

The host defense role of seminalplasmin extends beyond its direct antimicrobial effects. The immunomodulatory properties of seminal plasma are complex, aiming to protect spermatozoa from the female immune system while still defending against pathogens. Seminalplasmin, as a significant component of this fluid, is an integral part of this protective strategy, ensuring that the seminal fluid can effectively combat microbial threats.

Biogenesis, Localization, and Regulatory Aspects

Biosynthesis and Secretion from Male Accessory Sex Glands

Seminalplasmin (B1575899) is a protein component of seminal plasma, the fluid that transports spermatozoa. Its production is confined to specific glands within the male reproductive system. Seminal plasma itself is a complex mixture, with secretions from the seminal vesicles accounting for approximately 65-75% of its volume and the prostate gland contributing another 20-30%. nih.gov A smaller fraction comes from the testes, epididymis, and bulbourethral glands. nih.gov The chemical composition of seminal plasma, including proteins like seminalplasmin, is crucial for nourishing and protecting sperm, and these secretions are regulated by androgens. nih.gov

The synthesis and secretion of seminalplasmin are localized to the male accessory sex glands. wikipedia.org These glands, which include the seminal vesicles (glandulae vesiculosae), the prostate gland, and the ampullary glands, are responsible for producing the bulk of the seminal fluid. nih.govwikipedia.org The seminal vesicles, in particular, are the primary source of many seminal fluid components, contributing up to 70-85% of its volume. nih.govwikipedia.org The prostate also secretes essential proteins and enzymes into the seminal plasma. cancer.govutoronto.ca The presence of specific macromolecules in seminal fluid serves as a reliable indicator of the secretory function of these individual glands. nih.gov

Seminalplasmin is not produced in the testes or the epididymis. The testes are responsible for spermatogenesis (sperm production), and the epididymis is where sperm undergo maturation and are stored. researchgate.netnih.gov The fluid environment in the testes and epididymis is distinct from that of the final ejaculated semen. medcell.org Proteins originating from the testis and epididymis can be identified by comparing the proteomes of seminal plasma from fertile men and post-vasectomy men, as the latter lack contributions from these organs. utoronto.caresearchgate.net Seminalplasmin is a component added to the spermatozoa later in the reproductive tract, as the sperm mix with the secretions from the accessory sex glands during ejaculation. nih.gov

Comparative Genomic and Proteomic Analysis of Seminalplasmin and Related Proteins

Proteomic analysis of seminal plasma has become a critical tool for understanding the molecular basis of male fertility. nih.gov This approach allows for the identification and quantification of thousands of proteins, revealing candidates that may serve as biomarkers for various conditions of the urogenital system. utoronto.ca Comparative studies, such as those between fertile and infertile individuals, highlight proteins whose differential expression is linked to reproductive success. nih.govnih.gov

Through protein sequencing, seminalplasmin has been proven to be identical to another bovine seminal plasma protein known as caltrin. nih.gov Caltrin is a small, basic protein that acts as a calcium (Ca²⁺) transport inhibitor. nih.gov It binds to the sperm surface and blocks the uptake of extracellular Ca²⁺, a process that is critical for preventing premature acrosomal exocytosis and hyperactivation as sperm travel through the female reproductive tract. nih.gov Therefore, seminalplasmin and caltrin are the same molecule, possessing both antimicrobial and calcium-modulatory functions. nih.govnih.gov

The composition of the seminal plasma proteome is closely associated with male fertility. nih.govmdpi.com Studies comparing seminal plasma from fertile and infertile men have identified a number of proteins that are differentially expressed between the two groups. nih.gov While many proteins are investigated, the principle of differential expression indicates that specific protein levels can be correlated with fertility outcomes. For instance, proteomic analyses have identified numerous up-regulated and down-regulated proteins in the seminal plasma of men with conditions like asthenozoospermia (reduced sperm motility) and oligoasthenozoospermia. nih.govmdpi.com These differentially expressed proteins are often involved in critical biological processes and antioxidant activities. nih.gov

Below is a table summarizing findings on proteins found to be differentially expressed in the seminal plasma of infertile men compared to fertile controls.

| Protein/Peptide (m/z ratio) | Regulation in Infertile Group | Potential Identity (if proposed) | Study Focus |

| Peak at 2731 m/z | Up-regulated | Beta-defensin 126 | Fertile vs. Infertile |

| Peak at 3445 m/z | Up-regulated | Not specified | Fertile vs. Infertile |

| Peak at 4100 m/z | Up-regulated | Not specified | Fertile vs. Infertile |

| Peak at 5462 m/z | Up-regulated | Not specified | Fertile vs. Infertile |

| Peak at 28062 m/z | Up-regulated | Semenogelin-1 | Fertile vs. Infertile |

| Peak at 30541 m/z | Up-regulated | Not specified | Fertile vs. Infertile |

| Peak at 47449 m/z | Up-regulated | Prolactin-inducible protein | Fertile vs. Infertile |

| Peak at 66590 m/z | Up-regulated | Albumin | Fertile vs. Infertile |

| Peak at 81048 m/z | Up-regulated | Lactotransferrin | Fertile vs. Infertile |

| Peak at 162095 m/z | Up-regulated | Not specified | Fertile vs. Infertile |

This table is based on data from a study analyzing differential protein expression between fertile and infertile men, as reported in scientific literature. nih.gov

Regulation of Seminalplasmin Activity and Physiological Implications

The activity of seminalplasmin (also known as caltrin) is regulated by its interaction with other molecules and the surrounding physiological environment. As caltrin, its ability to inhibit Ca²⁺ uptake is a key physiological role, preventing the premature activation of sperm. nih.gov This function is crucial for ensuring that sperm conserve their energy and fertilizing potential until they reach the vicinity of the oocyte. nih.gov

Advanced Research Methodologies and Future Directions in Seminalplasmin, Lys 13 Research

Peptide Synthesis and Advanced Analog Design Strategies

The generation of seminalplasmin (B1575899) analogs for research purposes is primarily achieved through chemical synthesis, which allows for precise control over the amino acid sequence and the introduction of modifications. This is complemented by rational design strategies aimed at optimizing the therapeutic potential of these peptides.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like the 13-residue fragment of seminalplasmin. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is characterized by repeated cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. The use of excess reagents drives the reactions to completion, and purification is simplified as by-products are washed away at each step.

A notable application of this technique was the successful synthesis of a modified 13-residue seminalplasmin fragment on a novel 1,6-hexanediol (B165255) diacrylate-crosslinked polystyrene support nih.govgoogle.com. This specialized resin demonstrated good swelling properties and was chemically stable under the conditions required for peptide synthesis, illustrating the adaptability of SPPS for creating specific seminalplasmin analogs nih.gov. The synthesis of such fragments is crucial for investigating their biological activities, as demonstrated by a study on two overlapping fragments of a seminalplasmin analog synthesized using the t-butyloxycarbonyl (t-Boc) chemistry strategy in manual solid-phase synthesis scispace.com.

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of a Seminalplasmin Analog

| Step | Description | Purpose |

| Resin Functionalization | The insoluble resin support is prepared with a linker molecule. | To provide an anchor for the first amino acid and to facilitate the final cleavage of the synthesized peptide. |

| First Amino Acid Attachment | The C-terminal amino acid of the desired peptide is covalently bonded to the resin. | To initiate the peptide synthesis process. |

| Deprotection | The temporary protecting group (e.g., Fmoc or Boc) on the N-terminal of the attached amino acid is removed. | To expose the amino group for the next coupling reaction. |

| Coupling | The next protected amino acid in the sequence is activated and added to the reaction vessel to form a peptide bond with the deprotected amino group. | To elongate the peptide chain. |

| Washing | The resin is washed with various solvents after deprotection and coupling steps. | To remove excess reagents and by-products. |

| Cleavage | Once the desired peptide sequence is assembled, it is cleaved from the resin support, and side-chain protecting groups are removed. | To release the final peptide product. |

| Purification and Analysis | The cleaved peptide is purified (e.g., by HPLC) and its identity and purity are confirmed (e.g., by mass spectrometry). | To obtain a pure sample of the seminalplasmin analog for biological assays. |

Rational design of seminalplasmin analogs aims to enhance their therapeutic properties, such as antimicrobial potency, while minimizing undesirable effects like toxicity to mammalian cells. This approach is guided by the structure-activity relationship (SAR) of the peptide, which describes how the physicochemical properties of the molecule influence its biological function benthamscience.comresearchgate.netcnr.it.

Key principles in the rational design of seminalplasmin analogs include:

Amphipathicity : The spatial separation of hydrophobic and hydrophilic residues is critical for the interaction of antimicrobial peptides with bacterial membranes. Analogs can be designed to optimize this amphipathic character, potentially increasing their antimicrobial efficacy nih.gov.

Cationicity : The net positive charge of the peptide, primarily from lysine (B10760008) and arginine residues, is crucial for its initial electrostatic interaction with the negatively charged bacterial cell envelope. Modifications to the number and position of these cationic residues can modulate antimicrobial activity scispace.com. A study on a 13-residue fragment of seminalplasmin highlighted the importance of lysine residues for its helical structure and biological activity scispace.com.

Helical Structure : The tendency of the peptide to form an α-helical conformation upon interacting with a membrane is often linked to its mechanism of action. Amino acid substitutions can be made to stabilize or destabilize this helical structure, thereby modulating its biological activity scispace.comresearchgate.net. An analog of the seminalplasmin fragment with specific lysine-to-glutamic acid substitutions was found to lack a helical structure and, consequently, its antimicrobial activity scispace.com.

By systematically modifying the amino acid sequence based on these principles, researchers can create a library of seminalplasmin analogs with potentially improved therapeutic indices.

In Vitro Assays for Functional Characterization

A suite of in vitro assays is essential to characterize the biological activities of newly synthesized seminalplasmin analogs. These assays provide quantitative data on their antimicrobial potency, effects on mammalian cells, and influence on sperm function.

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of seminalplasmin analogs for their antimicrobial activity researchgate.net. These methods are crucial for efficiently identifying lead candidates from a peptide library. Common HTS approaches include:

Broth Microdilution Assays : Peptides are serially diluted in 96-well or 384-well plates containing a liquid culture of a specific bacterium. Bacterial growth is monitored over time, typically by measuring the optical density. The minimum inhibitory concentration (MIC) is determined as the lowest peptide concentration that prevents visible bacterial growth.

Luminescence-Based Assays : These assays utilize engineered bacterial strains that produce light (e.g., through luciferase expression). A decrease in luminescence upon exposure to a peptide indicates a loss of metabolic activity and, therefore, antimicrobial action. This method is highly sensitive and suitable for automation frontiersin.org.

Resazurin-Based Assays : Resazurin is a blue dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. A lack of color change indicates bacterial cell death. This colorimetric method is a cost-effective and rapid way to screen for antimicrobial potency frontiersin.org.

Table 2: Comparison of High-Throughput Screening Methods for Antimicrobial Potency

| Assay Method | Principle | Advantages | Disadvantages |

| Broth Microdilution | Measurement of bacterial growth by optical density. | Well-established, provides quantitative MIC data. | Slower than other methods, can be affected by peptide precipitation. |

| Luminescence-Based | Measurement of light output from engineered bacteria. | High sensitivity, rapid results, suitable for automation. | Requires genetically modified bacterial strains. |

| Resazurin-Based | Colorimetric detection of metabolic activity. | Cost-effective, rapid, easy to implement. | Can be influenced by compounds that interfere with the dye. |

To assess the potential toxicity and therapeutic applications of seminalplasmin analogs, their effects on mammalian cells are studied using various cell culture models.

Hemolysis Assays : These assays measure the ability of a peptide to lyse red blood cells (erythrocytes), which serves as a primary screen for general cytotoxicity. The release of hemoglobin from lysed erythrocytes is quantified spectrophotometrically. A synthetic 13-residue peptide from the hydrophobic region of seminalplasmin has been shown to cause the lysis of red blood cells nih.govnih.gov.

Cytotoxicity Assays on Cultured Cell Lines : The effect of seminalplasmin analogs on the viability of various mammalian cell lines (e.g., fibroblasts, epithelial cells) is assessed using assays like the MTT or LDH release assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

Antiproliferative Assays : The potential of seminalplasmin analogs to inhibit the growth of cancer cells is investigated using cell lines derived from various tumors (e.g., prostate cancer cells) nih.govmdpi.com. The antiproliferative effect can be quantified by measuring the reduction in cell number or metabolic activity over time. Some studies have investigated the antiproliferative and proapoptotic effects of novel agents on prostate cancer cells nih.gov.

Table 3: Research Findings on the Antiproliferative Effects of a Novel Anticancer Agent in Prostate Cancer Cells nih.gov

| Cell Line | IC50 Value (µM) |

| PC3 | Data not specified |

| DU-145 | Data not specified |

| LNCaP | Data not specified |

| 22Rv1 | Data not specified |

Note: Specific IC50 values for alsevirone were presented in the study but are not detailed here.

Given the origin of seminalplasmin from seminal plasma, it is crucial to understand the effects of its analogs on sperm function.

Sperm Motility : Computer-Assisted Sperm Analysis (CASA) is an automated system that provides objective and detailed measurements of various sperm motility parameters. These include curvilinear velocity (VCL), straight-line velocity (VSL), average path velocity (VAP), and the percentage of motile and progressively motile sperm nih.govfrontiersin.org. The influence of seminal peptides on these parameters can be precisely quantified nih.gov.

Sperm Capacitation : Capacitation is a series of physiological changes that sperm must undergo to be able to fertilize an egg. The chlortetracycline (B606653) (CTC) fluorescence assay is a widely used method to assess the capacitation status of sperm. Different fluorescence patterns on the sperm head distinguish between non-capacitated, capacitated, and acrosome-reacted sperm nih.govnih.govcamelsandcamelids.com. Studies have shown that seminal plasma can influence the capacitation status of sperm nih.govnih.gov.

Acrosome Reaction : The acrosome reaction is the exocytosis of the acrosomal contents, which is essential for the sperm to penetrate the zona pellucida of the oocyte. The status of the acrosome can be assessed using fluorescent probes that bind to the acrosomal contents, such as fluorescein (B123965) isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) nih.govnih.gov. A loss of fluorescence indicates that the acrosome reaction has occurred nih.gov.

Table 4: Common Assays for Assessing Sperm Functionality

| Sperm Function | Assay Method | Principle |

| Motility | Computer-Assisted Sperm Analysis (CASA) | Automated tracking of sperm movement to quantify various kinematic parameters. |

| Capacitation | Chlortetracycline (CTC) Fluorescence Assay | Differential fluorescence patterns on the sperm head indicate changes in membrane stability and intracellular calcium associated with capacitation. |

| Acrosome Reaction | FITC-PSA Staining | A fluorescently labeled lectin (PSA) binds to the acrosomal matrix; loss of fluorescence indicates acrosomal exocytosis. |

Biophysical and Biochemical Techniques for Mechanistic Elucidation

The intricate mechanisms through which Seminalplasmin, lys(13)- exerts its diverse biological effects necessitate the application of sophisticated biophysical and biochemical techniques. These methodologies are crucial for dissecting its interactions with cellular components at a molecular level, providing insights into its structure-function relationships.

Advanced Fluorescence Spectroscopy for Membrane Interactions

Advanced fluorescence spectroscopy stands as a powerful tool for investigating the interactions between Seminalplasmin, lys(13)- and biological membranes. The intrinsic fluorescence of tryptophan residues within the peptide can be exploited to monitor its binding to lipid vesicles. Studies have shown that seminalplasmin and its fragments exhibit a strong affinity for lipid bilayers, with a preference for anionic vesicles, which mimic bacterial membranes.

Fluorescence quenching experiments using agents like acrylamide, iodide, and nitrate (B79036) have been employed to determine the localization of the peptide within the membrane. These studies indicate that the tryptophan residues of seminalplasmin and its fragments penetrate the hydrophobic core of the lipid bilayer, away from the headgroup region. This insertion is a critical step in its mechanism of action, leading to membrane disruption and the release of intra-vesicular contents, such as carboxyfluorescein, from both zwitterionic and anionic vesicles.

| Technique | Application in Seminalplasmin, lys(13)- Research | Key Findings |

| Intrinsic Tryptophan Fluorescence | Monitoring peptide binding to lipid vesicles. | Strong binding to lipid vesicles, particularly those with anionic character. |

| Fluorescence Quenching | Determining the depth of peptide insertion into the membrane. | Tryptophan residues are localized within the hydrophobic core of the membrane. |

| Carboxyfluorescein Leakage Assay | Assessing membrane permeabilization. | Induces leakage from both zwitterionic and anionic vesicles, indicating membrane disruption. |

Quantitative Enzymatic Activity Assays

While Seminalplasmin, lys(13)- is not a classical enzyme with a defined active site for catalysis, its biological activities can be quantified using assays that measure its functional effects. The primary activities of interest are its antimicrobial and cytolytic properties.

Quantitative assessment of its antibacterial potency is typically performed using bacterial growth inhibition assays. In these assays, various concentrations of the peptide are incubated with a bacterial culture, and the inhibition of growth is monitored over time, often by measuring changes in optical density. This allows for the determination of key parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth.

Similarly, its hemolytic activity, or the ability to lyse red blood cells, can be quantified. This is achieved by incubating the peptide with a suspension of erythrocytes and measuring the release of hemoglobin, which can be detected spectrophotometrically. These assays provide a quantitative measure of the peptide's ability to disrupt eukaryotic cell membranes.

| Assay Type | Measured Parameter | Significance for Seminalplasmin, lys(13)- |

| Bacterial Growth Inhibition Assay | Minimum Inhibitory Concentration (MIC) | Quantifies the antibacterial potency against various bacterial strains. |

| Hemolysis Assay | Hemoglobin release | Measures the cytolytic activity against eukaryotic cells. |

Protein-Protein and Protein-DNA/RNA Interaction Studies

Understanding the interactions of Seminalplasmin, lys(13)- with other biomolecules is fundamental to elucidating its full range of biological functions. Seminalplasmin has been shown to interact with both proteins and nucleic acids.

A significant protein-protein interaction identified is with calmodulin, a ubiquitous calcium-binding messenger protein that plays a crucial role in many cellular signaling pathways. nih.gov Seminalplasmin acts as a potent antagonist of calmodulin, and this interaction is primarily driven by electrostatic forces. nih.gov This antagonism can inhibit the activity of calmodulin-dependent enzymes. nih.gov Microcalorimetric studies have revealed that the high-affinity interaction between seminalplasmin and calmodulin is enthalpy-driven and occurs in the presence of calcium ions. nih.gov

Furthermore, seminalplasmin has been demonstrated to inhibit transcription and translation in prokaryotic systems. nih.gov This suggests a direct or indirect interaction with components of the transcriptional and translational machinery, including DNA and RNA. Studies have shown that seminalplasmin can inhibit transcription in E. coli by specifically targeting rRNA synthesis. This indicates a potential for protein-DNA and/or protein-RNA interactions that disrupt these fundamental cellular processes.

"Omics" Integration for Comprehensive Understanding

To gain a holistic view of the cellular impact of Seminalplasmin, lys(13)-, "omics" approaches are indispensable. These high-throughput technologies allow for a comprehensive analysis of the changes occurring in the proteome and transcriptome of target cells upon exposure to the peptide.

Proteomics for Identifying Interacting Partners and Pathways

Proteomics offers a powerful strategy for identifying the direct and indirect interacting partners of Seminalplasmin, lys(13)- within a complex biological system. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be employed to isolate protein complexes containing the peptide, thereby identifying its binding partners.

A key known interacting partner of the parent protein, seminalplasmin, is calmodulin. nih.gov The identification of this interaction highlights the potential for Seminalplasmin, lys(13)- to modulate a wide array of cellular pathways that are regulated by this central signaling protein. Future proteomic studies could uncover a broader network of interacting proteins, providing a more complete picture of the pathways perturbed by this peptide. General proteomic analyses of seminal plasma have identified numerous proteins involved in processes like antioxidation and regulation, though specific interactors of Seminalplasmin, lys(13)- remain a key area for future investigation. nih.gov

Transcriptomic Analysis of Target Cell Responses

Transcriptomic analysis, through techniques like RNA sequencing (RNA-seq), provides a snapshot of the changes in gene expression within a cell in response to an external stimulus such as Seminalplasmin, lys(13)-. This approach can reveal the cellular pathways that are activated or repressed by the peptide.

Studies on the broader impact of seminal plasma, which contains seminalplasmin, on porcine blastocysts have demonstrated significant changes in the embryonic transcriptome. nih.gov Infusion of seminal plasma prior to artificial insemination led to the upregulation of genes associated with embryo development, implantation, and signal transduction pathways. nih.gov Specifically, genes involved in cell cycle, p53 signaling, and pathways regulating pluripotency of stem cells were affected. nih.gov While these findings relate to the entire seminal plasma, they underscore the potential for its components, including seminalplasmin and its derivatives, to elicit profound transcriptomic changes in target cells. Future research focusing specifically on the transcriptomic effects of Seminalplasmin, lys(13)- would provide more direct insights into its mechanism of action and its influence on cellular gene expression programs.

| "Omics" Approach | Application for Seminalplasmin, lys(13)- Research | Potential Insights |

| Proteomics (e.g., AP-MS) | Identification of direct and indirect protein binding partners. | Elucidation of molecular pathways modulated by the peptide; discovery of new therapeutic targets. |

| Transcriptomics (e.g., RNA-seq) | Profiling of gene expression changes in target cells upon treatment. | Understanding the cellular response to the peptide; identification of signaling cascades and regulatory networks affected. |

Development of In Vivo Models to Validate Physiological Roles

The validation of the physiological roles of Seminalplasmin, lys(13)- necessitates a transition from in vitro characterization to robust in vivo models. Currently, specific in vivo studies focusing exclusively on the Seminalplasmin, lys(13)- fragment are not extensively documented in published literature. However, the methodologies applied to study whole seminal plasma in living systems provide a clear roadmap for future research on its constituent peptides.

Future research could adapt existing models to investigate the specific effects of Seminalplasmin, lys(13)-. For instance, randomized controlled trials in animal models could be designed to assess its direct impact on reproductive outcomes and the vaginal microbiome. nih.gov Such studies might involve the localized application of the peptide in the female reproductive tract to observe effects on endometrial receptivity, immune response, and microbial flora. nih.gov Transcriptomic and proteomic analyses of endometrial biopsies following peptide application would be crucial for elucidating the molecular pathways it influences. nih.gov

The development of transgenic animal models, such as knockout mice lacking the gene for seminalplasmin or expressing a modified version, could offer profound insights into its systemic and localized functions. These models would be invaluable for dissecting the peptide's role in fertility, immune modulation, and antimicrobial defense within a complex biological system.

Translational Research and Therapeutic Applications

The unique biological activities of Seminalplasmin, lys(13)- position it as a candidate for several translational research applications, from novel antimicrobial agents to non-hormonal contraceptives and diagnostic biomarkers.

Potential as a Novel Antimicrobial Agent

One of the most promising therapeutic applications for Seminalplasmin, lys(13)- is its development as a novel antimicrobial agent. The parent protein, seminalplasmin, is recognized as a potent antimicrobial protein. nih.gov Research has demonstrated that a synthetic 13-residue peptide, corresponding to a hydrophobic region of bovine seminalplasmin, possesses significant antibacterial activity. nih.gov

This synthetic fragment has been shown to effectively inhibit the growth of gram-negative bacteria such as Escherichia coli. nih.gov The mechanism is believed to involve interaction with and disruption of the bacterial cell membrane. In addition to its antibacterial properties, the peptide also exhibits hemolytic activity, causing the lysis of red blood cells, a factor that would require careful consideration and molecular engineering in any therapeutic development. nih.gov The table below summarizes the observed biological activities of the synthetic 13-residue seminalplasmin fragment.

| Target Cell | Observed Effect | Reference |

| Escherichia coli | Growth Inhibition | nih.gov |

| Red Blood Cells | Lysis (Hemolysis) | nih.gov |

These findings underscore the potential of Seminalplasmin, lys(13)- as a lead compound for designing new antibiotics, particularly in an era of growing antibiotic resistance.

Strategies for Non-Hormonal Male Contraceptive Development

The multifaceted influence of the parent protein, seminalplasmin, on sperm function suggests a potential role for its derivatives in non-hormonal male contraceptive strategies. Seminalplasmin is known to affect key spermatozoal functions required for fertilization, including motility, capacitation, and the acrosome reaction. nih.gov It has been discussed as a potential natural antifertility agent due to these modulatory properties. nih.gov

While most modern non-hormonal contraceptive research focuses on targets like the soluble adenylyl cyclase (sAC) enzyme to inhibit sperm motility, the mechanisms of seminalplasmin offer an alternative pathway. nih.gov Strategies involving Seminalplasmin, lys(13)- could focus on its ability to interact with sperm membranes. nih.gov A contraceptive based on this peptide might function by:

Prematurely triggering the acrosome reaction: Rendering sperm unable to fertilize an oocyte.

Altering sperm membrane integrity: Affecting motility and viability.

Interfering with capacitation signals: Preventing sperm from gaining fertilization competency in the female reproductive tract.

This approach represents a departure from current hormonal methods or those that block sperm production or transport. youtube.comnih.gov Further research is needed to isolate these specific functions within the lys(13)- fragment and to determine its efficacy and safety as a potential contraceptive agent.

Biomarker Potential in Male Reproductive Health (Indirect, via seminal plasma proteomics)

Seminal plasma is a rich source of proteins and peptides that reflect the health and function of the male reproductive tract. As such, the field of seminal plasma proteomics is actively being explored to identify non-invasive biomarkers for male infertility. The molecular composition of seminal plasma, including its constituent proteins, is known to influence male fertility potential. nih.govsemanticscholar.org

While Seminalplasmin, lys(13)- has not yet been validated as a specific biomarker, its status as a key component of seminal plasma makes it a logical candidate for investigation. Proteomic studies comparing the seminal plasma of fertile and infertile men could reveal differential expression levels of seminalplasmin or its fragments. Such a finding could establish it as part of a biomarker panel for diagnosing specific forms of male infertility.

The general approach for biomarker discovery in this field is summarized below.

| Research Phase | Objective | Methodologies |

| Discovery | Identify proteins with different abundance levels between fertile and infertile cohorts. | Mass Spectrometry, Liquid Chromatography (LC-MS/MS) |

| Validation | Confirm the differential expression in a larger patient population. | Western Blotting, ELISA, Selected Reaction Monitoring (SRM) |

| Clinical Application | Develop a reliable diagnostic test for clinical use. | Assay Development and Standardization |

Future studies focusing on the seminal plasma proteome should consider seminalplasmin and its fragments as proteins of interest, potentially linking their presence, absence, or modification state to specific reproductive health outcomes.

常见问题

Basic: What experimental methodologies are recommended for determining the tertiary structure of Seminalplasmin, lys(13)-?

To elucidate the tertiary structure, employ X-ray crystallography or NMR spectroscopy , ensuring rigorous sample preparation and purity validation (>95% by HPLC). For crystallography, screen crystallization conditions using sparse-matrix kits and optimize pH/temperature. In NMR, isotopic labeling (e.g., ¹³C/¹⁵N) enhances resolution for dynamic regions like the lys(13) residue. Validate structural models with computational tools (e.g., PyMOL, Rosetta) and cross-reference with homologous proteins .

Advanced: How can contradictions between functional assays (e.g., antimicrobial activity) and structural data for Seminalplasmin, lys(13)- be resolved?

Discrepancies often arise from conformational flexibility or assay conditions. Use surface plasmon resonance (SPR) to quantify binding kinetics under physiological buffers, and validate with isothermal titration calorimetry (ITC) for thermodynamic parameters. Integrate molecular dynamics (MD) simulations to model lys(13)-dependent structural fluctuations. Statistical reconciliation (e.g., Bayesian inference) helps weigh conflicting evidence .

Basic: What in vitro models are suitable for studying the antimicrobial mechanisms of Seminalplasmin, lys(13)-?

Use Gram-positive bacterial membranes (e.g., Staphylococcus aureus) in liposome leakage assays to quantify pore formation. Pair with fluorescence microscopy to visualize membrane disruption. For dose-response curves, apply nonlinear regression (logistic models) to determine IC₅₀ values. Include controls for pH and ionic strength, as lys(13) is sensitive to electrostatic interactions .

Advanced: What challenges arise in characterizing post-translational modifications (PTMs) near the lys(13) residue, and how can they be addressed?

PTM analysis requires high-resolution mass spectrometry (HR-MS) with electron transfer dissociation (ETD) to preserve labile modifications (e.g., acetylation). Use immunoprecipitation with anti-lys(13) antibodies to enrich low-abundance isoforms. Address false positives via stable isotope labeling (SILAC) and replicate experiments. Data-independent acquisition (DIA) workflows improve reproducibility .

Basic: How should researchers optimize purification protocols for Seminalplasmin, lys(13)- to ensure homogeneity?

Employ cation-exchange chromatography (pH 4.5–5.5) followed by size-exclusion chromatography (SEC) in a reducing buffer (e.g., 1 mM DTT). Monitor purity via SDS-PAGE and MALDI-TOF. For lys(13)-specific isoforms, use affinity tags (e.g., His-tag) with imidazole gradient elution. Document buffer compositions and centrifugation parameters meticulously for reproducibility .

Advanced: What strategies are effective for studying lys(13)-dependent interactions with nucleic acids or lipid bilayers?

Use electrophoretic mobility shift assays (EMSAs) with fluorescently labeled DNA/RNA to quantify binding affinities. For lipid interactions, apply Langmuir-Blodgett monolayers to measure surface pressure changes. Complement with circular dichroism (CD) to monitor conformational shifts. Advanced statistical tools (e.g., principal component analysis) differentiate signal noise from true binding events .

Basic: How can researchers assess the stability of Seminalplasmin, lys(13)- under varying biochemical conditions?

Perform accelerated stability studies using differential scanning calorimetry (DSC) to determine melting temperatures (Tₘ). For pH stability, incubate samples across a pH gradient (3–9) and analyze aggregation via dynamic light scattering (DLS) . Quantify degradation products with RP-HPLC and validate with peptide mapping .

Advanced: What methodologies ensure reproducibility in functional studies of Seminalplasmin, lys(13)- across laboratories?

Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry: document batch-specific variability (e.g., LC-MS peptide maps), share raw datasets in repositories (e.g., PRIDE), and use interlaboratory validation with blinded samples. Include negative controls (e.g., lys(13)-null mutants) to isolate target effects .

Methodological Guidelines

- Basic Research : Prioritize structural and functional characterization using well-established techniques (e.g., crystallography, antimicrobial assays).

- Advanced Research : Address mechanistic complexity through integrated biophysical, computational, and statistical approaches.

- Data Contradictions : Cross-validate findings with orthogonal methods and transparently report limitations in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。